CD666
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Overview
Description
CD666 is a synthetic organic compound known for its potent and selective activity as a retinoic acid receptor gamma (RARγ) agonist . It has a molecular formula of C24H28O3 and a molecular weight of 364.49 g/mol . The compound is primarily used in scientific research to study the effects of RARγ activation in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD666 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.
Functional Group Modifications: The core structure undergoes further modifications to introduce hydroxyl and carboxyl groups, which are essential for its biological activity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, pH, and solvent choice are optimized to maximize yield.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
CD666 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and development .
Scientific Research Applications
CD666 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of RARγ activation on chemical reactions and molecular interactions.
Biology: Investigated for its role in regulating gene expression and cellular differentiation through RARγ activation.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and skin disorders by modulating RARγ activity.
Industry: Utilized in the development of new pharmaceuticals and chemical products that target RARγ.
Mechanism of Action
CD666 exerts its effects by selectively binding to and activating RARγ. This activation leads to the recruitment of coactivators and the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The molecular targets and pathways involved include:
RARγ Activation: this compound binds to RARγ, causing a conformational change that allows the receptor to interact with DNA and coactivators.
Gene Transcription: The activated RARγ complex promotes the transcription of genes involved in various biological processes.
Comparison with Similar Compounds
CD666 is unique in its high selectivity and potency as a RARγ agonist. Similar compounds include:
CD2314: Another RARγ agonist with similar biological activity but different chemical structure.
Am 580: A selective RARγ agonist used in similar research applications.
Ro41-5253: A compound with RARγ agonist activity but lower selectivity compared to this compound
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H28O3 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H28O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,21,25H,13-14H2,1-4H3,(H,26,27)/b12-7+ |
InChI Key |
QCSYBKHFYYISTQ-KPKJPENVSA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(/C=C/C3=CC=C(C=C3)C(=O)O)O)(C)C)C |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C |
Synonyms |
4-[(1E)-3-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]-benzoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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